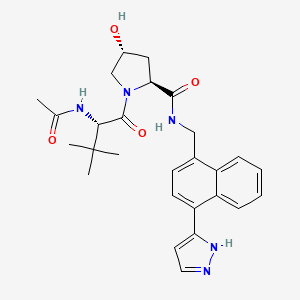
dGTP-13C10 (dilithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
dGTP-13C10 (dilithium): This compound is primarily used in deoxyribonucleic acid synthesis and is highly susceptible to oxidative damage . The labeling with carbon-13 makes it a valuable tool in various scientific research applications, particularly in the fields of molecular biology and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dGTP-13C10 (dilithium) involves the incorporation of carbon-13 isotopes into the guanosine nucleotideThe carbon-13 labeling is achieved through the use of carbon-13 labeled precursors .
Industrial Production Methods: Industrial production of dGTP-13C10 (dilithium) involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for scientific research .
Analyse Des Réactions Chimiques
Types of Reactions: dGTP-13C10 (dilithium) undergoes various chemical reactions, including:
Oxidation: The guanosine nucleotide is highly susceptible to oxidative damage, leading to the formation of 8-oxo-dGTP.
Substitution: The triphosphate groups can participate in substitution reactions, particularly in the presence of nucleophilic reagents.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, reactive oxygen species.
Substitution Reagents: Nucleophiles such as hydroxide ions and amines.
Major Products:
Oxidation: 8-oxo-dGTP.
Substitution: Various substituted guanosine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: dGTP-13C10 (dilithium) is used as a tracer in chemical reactions to study the mechanisms and pathways of nucleotide synthesis and degradation .
Biology: In molecular biology, it is used in polymerase chain reactions and other deoxyribonucleic acid amplification techniques to study gene expression and mutation .
Medicine: The compound is used in medical research to study the effects of oxidative stress on deoxyribonucleic acid and to develop potential therapeutic interventions .
Industry: In the pharmaceutical industry, dGTP-13C10 (dilithium) is used in the development of new drugs and diagnostic tools .
Mécanisme D'action
dGTP-13C10 (dilithium) exerts its effects by participating in deoxyribonucleic acid synthesis. The carbon-13 labeling allows for the tracking and quantification of the nucleotide in various biochemical pathways. The compound is incorporated into deoxyribonucleic acid by polymerases, and its presence can be detected using nuclear magnetic resonance spectroscopy and other analytical techniques .
Comparaison Avec Des Composés Similaires
dGTP-15N5 (dilithium): Labeled with nitrogen-15 isotopes.
dGTP-d14 (dilithium): Labeled with deuterium.
dGTP-13C10,15N5 (dilithium): Labeled with both carbon-13 and nitrogen-15 isotopes.
Uniqueness: dGTP-13C10 (dilithium) is unique due to its exclusive labeling with carbon-13 isotopes, making it particularly useful for studies involving carbon tracking and quantification. The use of carbon-13 provides distinct advantages in nuclear magnetic resonance spectroscopy, allowing for detailed analysis of molecular interactions and pathways .
Propriétés
Formule moléculaire |
C10H14Li2N5O13P3 |
|---|---|
Poids moléculaire |
529.0 g/mol |
Nom IUPAC |
dilithium;[[[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2Li/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5-,6-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;; |
Clé InChI |
JMSIWULFUCIEMD-ATJOZINPSA-L |
SMILES isomérique |
[Li+].[Li+].[13CH2]1[13C@H]([13C@H](O[13C@H]1N2[13CH]=N[13C]3=[13C]2N=[13C](N[13C]3=O)N)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
SMILES canonique |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]benzoyl]-methylcarbamoyl]oxymethyl (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12370031.png)
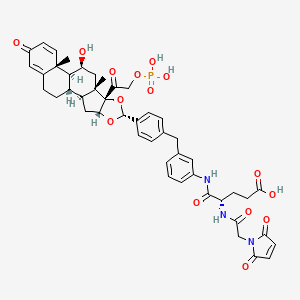
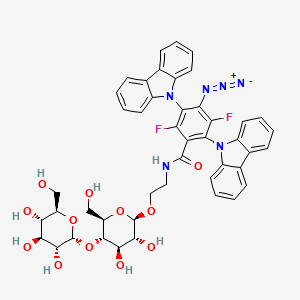
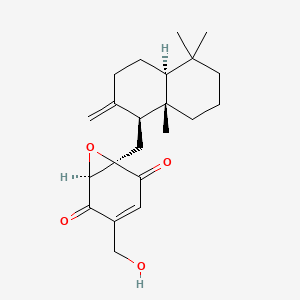
![N-(1-{2-[(cyclopropanesulfonyl)amino]-1,3-thiazol-4-yl}cyclopropyl)-5-(6-ethoxypyrazin-2-yl)pyridine-2-carboxamide](/img/structure/B12370056.png)
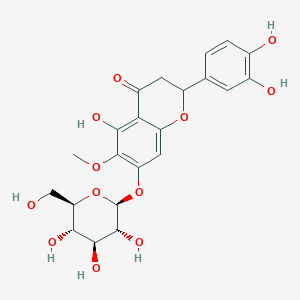
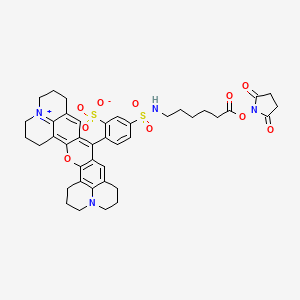
![6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate](/img/structure/B12370073.png)
![6-amino-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-2-[ethyl(methyl)phosphoryl]-7H-purin-8-one](/img/structure/B12370077.png)
![tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12370080.png)
![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-3,3-difluoro-4-oxobutanoic acid](/img/structure/B12370085.png)
